Diethyl 2-[1-(methylamino)ethyl]pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-[1-(methylamino)ethyl]pentanedioate is a chemical compound with the molecular formula C12H23NO4. It is a derivative of pentanedioic acid and contains both ester and amine functional groups. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[1-(methylamino)ethyl]pentanedioate typically involves the esterification of pentanedioic acid followed by the introduction of the methylamino group. One common method involves the reaction of diethyl pentanedioate with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as acid or base catalysts can also enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[1-(methylamino)ethyl]pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amine group.
Major Products Formed
Oxidation: The major products are diethyl pentanedioate and corresponding carboxylic acids.
Reduction: The major products are diethyl 2-[1-(methylamino)ethyl]pentanediol.
Substitution: The products depend on the substituents introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
Diethyl 2-[1-(methylamino)ethyl]pentanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of diethyl 2-[1-(methylamino)ethyl]pentanedioate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A similar compound with two ester groups but lacking the amine group.
Diethyl glutarate: Another ester derivative of pentanedioic acid with different substituents.
Methylaminoethyl esters: Compounds with similar amine and ester functionalities but different carbon chain lengths.
Uniqueness
Diethyl 2-[1-(methylamino)ethyl]pentanedioate is unique due to the presence of both ester and amine groups, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research.
Properties
CAS No. |
142209-34-5 |
---|---|
Molecular Formula |
C12H23NO4 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
diethyl 2-[1-(methylamino)ethyl]pentanedioate |
InChI |
InChI=1S/C12H23NO4/c1-5-16-11(14)8-7-10(9(3)13-4)12(15)17-6-2/h9-10,13H,5-8H2,1-4H3 |
InChI Key |
DKZYWDJQAQNYPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C(C)NC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.